molecular formula C34H68O4S2Sn B12684324 Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate CAS No. 83833-25-4

Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate

Cat. No.: B12684324
CAS No.: 83833-25-4
M. Wt: 723.7 g/mol
InChI Key: CGYJPORKAJHLAH-UHFFFAOYSA-L
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Description

Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate: is a specialized organotin compound known for its unique chemical structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves the reaction of decyl alcohol with a stannic chloride derivative in the presence of a catalyst. The reaction conditions often include a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in a variety of chemical transformations.

Medicine: In medicine, it may be explored for its potential use in drug delivery systems or as a therapeutic agent, although more research is needed to fully understand its pharmacological properties.

Industry: Industrially, this compound is used in the production of polymers, coatings, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

    Tributyltin oxide: Another organotin compound with similar applications but different reactivity and toxicity profiles.

    Dibutyltin dilaurate: Used in similar industrial applications but has different physical and chemical properties.

Uniqueness: Decyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with various molecules makes it particularly valuable in research and industrial applications.

Properties

CAS No.

83833-25-4

Molecular Formula

C34H68O4S2Sn

Molecular Weight

723.7 g/mol

IUPAC Name

decyl 3-[dibutyl-(3-decoxy-3-oxopropyl)sulfanylstannyl]sulfanylpropanoate

InChI

InChI=1S/2C13H26O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;2*1-3-4-2;/h2*16H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

CGYJPORKAJHLAH-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCCCCCCCCCC

Origin of Product

United States

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